molecular formula C15H19NO2 B6200696 2,2-dimethyl-7-(pyrrolidin-1-yl)-3,4-dihydro-2H-1-benzopyran-4-one CAS No. 2504224-36-4

2,2-dimethyl-7-(pyrrolidin-1-yl)-3,4-dihydro-2H-1-benzopyran-4-one

Cat. No.: B6200696
CAS No.: 2504224-36-4
M. Wt: 245.3
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dimethyl-7-(pyrrolidin-1-yl)-3,4-dihydro-2H-1-benzopyran-4-one is a synthetic organic compound belonging to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-7-(pyrrolidin-1-yl)-3,4-dihydro-2H-1-benzopyran-4-one typically involves the condensation of 7-hydroxy-8-formyl coumarin with N,N-dialkyl substituted cyano acetamide derivatives in the presence of a base such as piperidine . The reaction is carried out in ethanol under reflux conditions to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-7-(pyrrolidin-1-yl)-3,4-dihydro-2H-1-benzopyran-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

2,2-Dimethyl-7-(pyrrolidin-1-yl)-3,4-dihydro-2H-1-benzopyran-4-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2-dimethyl-7-(pyrrolidin-1-yl)-3,4-dihydro-2H-1-benzopyran-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies on its molecular targets and pathways are necessary to fully understand its mechanism of action.

Comparison with Similar Compounds

2,2-Dimethyl-7-(pyrrolidin-1-yl)-3,4-dihydro-2H-1-benzopyran-4-one can be compared with other benzopyran derivatives, such as:

    Coumarin: A naturally occurring benzopyran with anticoagulant and antimicrobial properties.

    7-Hydroxycoumarin: Known for its antifungal and antibacterial activities.

    4-Hydroxycoumarin: Used as an anticoagulant in medical applications.

The uniqueness of this compound lies in its specific structural features and potential biological activities, which may differ from other benzopyran derivatives.

Properties

CAS No.

2504224-36-4

Molecular Formula

C15H19NO2

Molecular Weight

245.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.